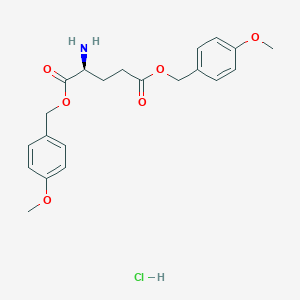
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two 4-methoxybenzyl groups attached to a 2-aminopentanedioate backbone, and it is typically found in its hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves several steps. One common method includes the protection of the amino group, followed by the introduction of the 4-methoxybenzyl groups through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the backbone.
Substitution: The 4-methoxybenzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Aminophenyl)benzothiazole derivatives
Uniqueness
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is unique due to its specific structure and the presence of two 4-methoxybenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H26ClNO6 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
bis[(4-methoxyphenyl)methyl] (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO6.ClH/c1-25-17-7-3-15(4-8-17)13-27-20(23)12-11-19(22)21(24)28-14-16-5-9-18(26-2)10-6-16;/h3-10,19H,11-14,22H2,1-2H3;1H/t19-;/m0./s1 |
Clé InChI |
HNAVMOKVZFMXTN-FYZYNONXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















